2',3'-Didehydro-2',3'-dideoxytiazofurin

Vue d'ensemble

Description

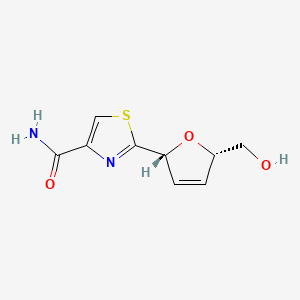

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is a synthetic nucleoside analog It is structurally characterized by the presence of a thiazole ring attached to a pentose sugar, where the 2’ and 3’ positions are both deoxygenated and dehydrogenated

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin typically involves the transformation of ribonucleosides into their corresponding 2’,3’-dideoxy and 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method involves the radical deoxygenation of xanthate derivatives of ribonucleosides. The process includes:

Alkylation: Ribonucleosides are alkylated using agents such as bromoethane or 3-bromopropanenitrile to form 2’,3’-bisxanthates.

Radical Deoxygenation: The bisxanthates undergo radical deoxygenation using tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) as reagents, replacing hazardous reagents like tributyltin hydride and azobisisobutyronitrile.

Deprotection: The final step involves deprotection of the 5’-O-silyl ether group using tetrabutylammonium fluoride or camphorsulfonic acid.

Industrial Production Methods

Industrial production methods for 2’,3’-Didehydro-2’,3’-dideoxytiazofurin are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of environmentally friendly and cost-effective reagents is emphasized to ensure sustainability and economic viability.

Analyse Des Réactions Chimiques

Types of Reactions

2’,3’-Didehydro-2’,3’-dideoxytiazofurin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound back to its fully hydrogenated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various derivatives of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin with modified functional groups, which can exhibit different biological activities.

Applications De Recherche Scientifique

2’,3’-Didehydro-2’,3’-dideoxytiazofurin has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of other nucleoside analogs.

Biology: The compound is studied for its effects on cellular processes and enzyme interactions.

Medicine: It has potential as an antiviral and anticancer agent, particularly in the treatment of HIV and certain cancers.

Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis. This leads to the inhibition of viral replication and cancer cell proliferation. The compound targets reverse transcriptase in viruses and various enzymes involved in nucleotide metabolism in cancer cells .

Comparaison Avec Des Composés Similaires

2’,3’-Didehydro-2’,3’-dideoxytiazofurin is compared with other nucleoside analogs such as:

2’,3’-Dideoxytiazofurin: Lacks the double bond at the 2’,3’ positions, resulting in different biological activity.

Stavudine (d4T): Another nucleoside analog used in HIV treatment, but with a different sugar moiety.

Zalcitabine (ddC): Similar in structure but with a different base component.

The uniqueness of 2’,3’-Didehydro-2’,3’-dideoxytiazofurin lies in its specific structural modifications, which confer distinct biological properties and therapeutic potential .

Activité Biologique

2',3'-Didehydro-2',3'-dideoxytiazofurin (DDDT) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly as an antiviral and anticancer agent. This compound is characterized by a thiazole ring and modifications at the 2' and 3' positions of the ribose sugar, which enhance its biological efficacy. This article reviews the biological activity of DDDT, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

DDDT is derived from tiazofurin, a compound known for its antiviral properties. The structural modifications in DDDT contribute to its unique biological profile.

| Property | Value |

|---|---|

| Chemical Formula | C9H10N2O3S |

| Molecular Weight | 226.3 g/mol |

| Crystal System | Orthorhombic |

| Solubility | Soluble in water |

The primary mechanism of action for DDDT involves its incorporation into nucleic acids, where it acts as a chain terminator during DNA and RNA synthesis. This inhibition leads to:

- Antiviral Activity : DDDT targets reverse transcriptase in retroviruses such as HIV, preventing viral replication.

- Anticancer Effects : The compound interferes with nucleotide metabolism in cancer cells, inhibiting cell proliferation.

Biological Activity Studies

Research has demonstrated the biological activity of DDDT through various studies:

-

Antiviral Activity Against HIV :

- In vitro studies have shown that DDDT exhibits significant antiviral activity against HIV-1, with effective concentrations (EC50) reported around 1.3 µM in human peripheral blood mononuclear cells (PBMCs) .

- Comparative studies with other nucleoside analogs indicate that DDDT has a favorable safety profile with lower cytotoxicity compared to other compounds .

-

Anticancer Properties :

- DDDT has been evaluated for its effects on various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells by disrupting nucleotide synthesis pathways.

- A notable study reported that DDDT effectively inhibited the growth of human leukemia cells at concentrations below 10 µM, suggesting potential for therapeutic use .

Case Studies

Several case studies illustrate the clinical relevance of DDDT:

- Clinical Trials : In early-phase clinical trials, DDDT showed promise in patients with HIV who had not responded to standard therapies. These trials highlighted the compound's ability to reduce viral load significantly .

- Combination Therapies : Research indicates that when used in combination with other antiviral agents, DDDT can enhance therapeutic efficacy and reduce resistance development in HIV treatment regimens .

Safety Profile

The safety profile of DDDT has been assessed through various preclinical and clinical studies:

- Toxicity Assessments : Studies have indicated that DDDT presents low toxicity levels at therapeutic doses, making it a candidate for further clinical evaluation .

- Adverse Effects : Reported side effects are generally mild and manageable, including gastrointestinal disturbances and transient liver enzyme elevations .

Future Directions

Ongoing research aims to explore the full therapeutic potential of DDDT:

- Drug Development : Efforts are underway to develop more potent derivatives of DDDT that may exhibit enhanced bioactivity and reduced side effects.

- Expanded Applications : Investigations into the use of DDDT for other viral infections and types of cancer are being pursued, leveraging its unique mechanism of action.

Propriétés

IUPAC Name |

2-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUJIUYEOGTBMH-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(OC1CO)C2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70157252 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131922-30-0 | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131922300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Didehydro-2',3'-dideoxytiazofurin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70157252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.